molecular formula C11H12BrNO B1669065 Cinromide CAS No. 58473-74-8

Cinromide

Cat. No. B1669065
CAS RN: 58473-74-8
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-VOTSOKGWSA-N
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Description

It is known for its ability to inhibit the epithelial neutral amino acid transporter B0AT1 (SLC6A19) with an IC50 of 0.5 μM . This compound has been studied for its potential in treating convulsions and seizures.

Scientific Research Applications

Cinromide has a wide range of scientific research applications:

Future Directions

Cinromide is currently in phase II testing as an experimental anticonvulsant . Future research will likely focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in larger patient populations.

Biochemical Analysis

Biochemical Properties

Cinromide interacts with the neutral amino acid transporter SLC6A19 . This transporter is responsible for the reabsorption of neutral amino acids in the brush border epithelia of the kidney and intestine . This compound acts as an inhibitor of SLC6A19, robustly, selectively, and reproducibly inhibiting its function .

Cellular Effects

This compound’s inhibition of SLC6A19 can impact various types of cells and cellular processes. For instance, it can influence cell function by altering the transport of neutral amino acids, which are crucial for protein synthesis and other metabolic processes

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the SLC6A19 transporter. By inhibiting this transporter, this compound disrupts the normal transport of neutral amino acids, potentially affecting various biochemical reactions and pathways within the cell .

Dosage Effects in Animal Models

While this compound has been shown to exhibit antiepileptic activity in animal models , detailed studies on how its effects vary with different dosages are lacking

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely related to its interaction with the SLC6A19 transporter. By inhibiting this transporter, this compound could potentially affect the distribution of neutral amino acids within cells

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its interaction with the SLC6A19 transporter, it is plausible that this compound may be localized to the same subcellular compartments as this transporter. This hypothesis requires experimental validation .

Preparation Methods

Cinromide can be synthesized through various synthetic routes. One common method involves the bromination of N-ethylcinnamamide. The reaction conditions typically include the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve large-scale bromination reactions followed by purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Cinromide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

Cinromide is unique compared to other anticonvulsant agents due to its specific inhibition of the B0AT1 transporter. Similar compounds include:

This compound’s unique mechanism of action and its specific target make it a valuable compound for research and potential therapeutic applications.

properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXGZCEMNMWIL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046417
Record name Cinromide
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Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58473-74-8, 69449-19-0
Record name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinromide [USAN:INN]
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Record name Cinromide
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Record name CINROMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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